what is the function of MAP4K4 in endothelial cells
what is the function of MAP4K4 in endothelial cells
An In-depth Technical Guide on the Core Function of MAP4K4 in Endothelial Cells
Executive Summary
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a member of the Sterile-20-like protein kinase family, has emerged as a critical signaling node in endothelial cells (ECs). It orchestrates a diverse range of cellular processes that are fundamental to vascular physiology and pathology. In endothelial cells, MAP4K4 is a key promoter of vascular inflammation, a crucial driver of atherosclerosis, by facilitating leukocyte adhesion and increasing permeability through NF-κB signaling.[1][2][3][4] Furthermore, it plays a pivotal role in regulating EC migration and angiogenesis by controlling the dynamics of focal adhesions via a unique pathway involving the phosphorylation of moesin and subsequent inactivation of β1-integrin.[5][6][7] MAP4K4 also acts as a negative regulator of endothelial barrier function, with its inhibition leading to the stabilization of cell-cell and cell-matrix junctions.[8] Beyond these structural roles, endothelial MAP4K4 contributes to systemic metabolic dysfunction by impairing energy metabolism within ECs and promoting insulin resistance in the context of obesity.[9] This multifaceted involvement positions MAP4K4 as a promising therapeutic target for a spectrum of diseases, including cardiovascular disorders, chronic inflammatory conditions, and pathological angiogenesis.
Role in Vascular Inflammation and Atherosclerosis
MAP4K4 is abundantly expressed in endothelial cells and is significantly upregulated in atherosclerotic plaques found in both mice and humans.[1][2] It functions as a central mediator of vascular inflammation, a key process in the initiation and progression of atherosclerosis.[4]
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Leukocyte Recruitment: MAP4K4 promotes the expression of cell surface adhesion molecules, such as E-selectin, which are essential for the recruitment and adhesion of leukocytes to the endothelial surface.[1][4] Silencing MAP4K4 in cultured ECs significantly attenuates this response.[2][3]
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NF-κB Signaling: The pro-inflammatory effects of MAP4K4 are mediated primarily through the activation of the NF-κB signaling pathway. MAP4K4 activation leads to the nuclear translocation and subsequent activity of NF-κB, which is a master transcriptional regulator of inflammatory genes, including adhesion molecules.[1][2]
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Endothelial Permeability: MAP4K4 enhances endothelial permeability, which facilitates the extravasation of leukocytes and the transport of macromolecules like oxidized lipoproteins into the sub-endothelial space, further promoting plaque development.[10][11]
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In Vivo Significance: Studies using endothelial-specific MAP4K4 gene silencing or ablation in mouse models of atherosclerosis (Apoe-/- and Ldlr-/-) demonstrate a marked reduction in aortic macrophage accumulation, chemokine content, and overall atherosclerotic plaque development.[1][2][10] Treatment with selective small-molecule inhibitors of MAP4K4 mirrors these genetic results, significantly reducing lesion area and even promoting regression of existing plaques.[1][11]
Signaling Pathway: MAP4K4 in Endothelial Inflammation
Caption: MAP4K4 activation by TNF-α promotes NF-κB nuclear translocation and subsequent transcription of adhesion molecules.
Quantitative Data: MAP4K4 and Atherosclerosis
| Parameter | Model/System | Treatment/Condition | Quantitative Result | Reference |
| Atherosclerotic Lesion Area | Apoe-/- Mice on Western Diet | Endothelial-specific Map4k4 deletion | >50% decrease in lesion area and lipid accumulation | [11] |
| Aortic Root Lesion Area | Apoe-/- Mice on Western Diet | Endothelial-specific Map4k4 knockdown | Significant reduction (**P<0.005) | [1] |
| Map4k4 mRNA Expression | Primary Lung ECs (MLECs) | Endothelial-specific Map4k4 knockdown | ~75% reduction in Map4k4 mRNA (*P<0.05) | [1] |
Regulation of Endothelial Cell Migration and Angiogenesis
MAP4K4 is a critical regulator of EC motility, a process fundamental to both developmental and pathological angiogenesis. Its deletion in endothelial cells is embryonically lethal, underscoring its importance in vascular development.[5][10]
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Mechanism of Migration: MAP4K4 controls the retraction of the plasma membrane at the trailing edge of migrating cells. This is achieved by promoting the disassembly of focal adhesions (FAs), the sites where cells attach to the extracellular matrix.[5][7][8]
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Moesin-Integrin Pathway: The mechanism involves a specific signaling cascade where MAP4K4 phosphorylates the FERM domain protein moesin.[5][6] Phosphorylated moesin then displaces the protein talin from the intracellular domain of β1-integrin. This competition leads to the inactivation of the integrin, causing the focal adhesion to disassemble and allowing the cell's rear to retract.[5][6]
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Pathological Angiogenesis: While essential for development, loss of MAP4K4 function has been shown to suppress pathological angiogenesis in disease models, such as oxygen-induced retinopathy.[5][12] This identifies MAP4K4 as a potential therapeutic target to inhibit unwanted blood vessel growth in cancer and certain ocular diseases.[5]
Signaling Pathway: MAP4K4 in Endothelial Cell Migration
Caption: MAP4K4 phosphorylates moesin, which inactivates β1-integrin by displacing talin, leading to focal adhesion disassembly.
Control of Endothelial Barrier Function
The endothelial barrier tightly controls the passage of fluids, solutes, and cells between the blood and surrounding tissues. MAP4K4 acts as a negative regulator of this barrier, promoting a more permeable state.
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Junctional Stability: MAP4K4 activity destabilizes both cell-matrix (focal adhesions) and cell-cell (adherens junctions) contacts.[13][8]
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Increased Barrier Integrity upon Inhibition: Pharmacological inhibition or genetic knockdown of MAP4K4 enhances endothelial barrier integrity.[13][14] This is observed as an increase in transendothelial electrical resistance (TEER) and a reduction in the passage of macromolecules across EC monolayers.[14] In response to inflammatory stimuli like thrombin, which typically cause intercellular gaps, MAP4K4-depleted cells maintain their junctional integrity and prevent gap formation.[13][15]
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Biomechanical Force Regulation: MAP4K4 is a key regulator of the biomechanical forces at adhesion sites. Its inactivation leads to a tensional imbalance, increasing traction forces and the tension at cell-cell adhesions, which paradoxically results in a more stable, less permeable barrier.[7][13]
Logical Diagram: MAP4K4's Role in Endothelial Permeability
Caption: MAP4K4 activity decreases the stability of both focal and adherens junctions, leading to reduced barrier integrity and increased permeability.
Experimental Protocols
Protocol 1: In Vivo Atherosclerosis Mouse Model
This protocol is used to assess the effect of MAP4K4 inhibition or deletion on the development of atherosclerosis.
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Animal Model: Apolipoprotein E-deficient (Apoe-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
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Experimental Groups: Mice are divided into groups: (1) Control (e.g., chow diet), (2) Disease induction (Western-type diet; high-fat, high-cholesterol), (3) Treatment (Western diet plus a selective MAP4K4 inhibitor, e.g., PF-06260933, administered in the feed or via oral gavage).[1][10] For genetic studies, endothelial-specific knockout mice (e.g., MAP4K4 ECKO) are used.[1][4]
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Diet and Duration: Mice are typically fed the respective diets for 12-16 weeks to allow for significant plaque development.[1][4]
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Tissue Harvesting: After the study period, mice are euthanized, and the aorta is perfused and harvested.
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Quantification of Atherosclerosis: The aortic root is sectioned and stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.
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Analysis: The stained sections are imaged, and the total lesion area is quantified using image analysis software. Results are compared between the different experimental groups.[1]
Workflow: In Vivo Atherosclerosis Study
Caption: Experimental workflow for assessing the impact of a MAP4K4 inhibitor on atherosclerosis in ApoE-/- mice.
Protocol 2: In Vitro Endothelial Barrier Function Assay (Macromolecule Passage)
This assay measures the permeability of an endothelial cell monolayer.
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on porous Transwell inserts.
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Treatment: Cells are pre-treated with siRNA targeting MAP4K4 (siMAP4K4) or a scrambled control (siCtrl) for 48-72 hours. Alternatively, cells are treated with a pharmacological inhibitor (e.g., PF-06260933) for a specified time.[13][14]
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Permeability Induction: A pro-inflammatory agent like thrombin is added to the upper chamber to induce barrier disruption.
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Tracer Addition: A fluorescently-labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber.
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Sampling and Measurement: At various time points, samples are taken from the lower chamber. The fluorescence intensity is measured using a plate reader.
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Analysis: The amount of fluorescent dextran that has passed through the monolayer into the lower chamber is calculated. A decrease in passage indicates enhanced barrier function.[14]
Protocol 3: Western Blotting for Moesin Phosphorylation
This protocol detects the activation of the MAP4K4 substrate moesin.
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Cell Lysis: Endothelial cells (e.g., HUVECs) are grown to near confluence and may be stimulated with an appropriate agonist if required. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
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SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated moesin (e.g., anti-p-Moesin (Thr558)). A separate blot is run for total moesin and a loading control (e.g., β-actin or GAPDH).
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Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phosphorylated protein to total protein.
Conclusion and Therapeutic Implications
MAP4K4 is a multifaceted kinase that plays a predominantly detrimental role in endothelial cells in the context of chronic disease. Its activity promotes vascular inflammation, atherosclerosis, endothelial permeability, and metabolic dysfunction, while also being essential for cell migration and angiogenesis.[5][9][11] This positions MAP4K4 as a highly attractive therapeutic target. Selective small-molecule inhibitors of MAP4K4 have shown significant promise in preclinical models, effectively reducing atherosclerosis and suppressing pathological angiogenesis.[1][5] The development of such inhibitors could offer novel therapeutic strategies for treating a wide range of inflammatory and cardiovascular diseases.
References
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- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [dspace.mit.edu]
- 4. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration | Life Science Alliance [life-science-alliance.org]
- 9. Map4k4 impairs energy metabolism in endothelial cells and promotes insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
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